![molecular formula C17H21N7O4S B2990157 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034506-61-9](/img/structure/B2990157.png)
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N7O4S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound's molecular formula is C16H19N7O2 with a molecular weight of approximately 319.42 g/mol. The structure includes a pyrazole ring, a cyclopropyl group, and an imidazolidine core, which are pivotal in determining its biological properties.
Key Structural Features
Feature | Description |
---|---|
Core Structure | Pyrazole and imidazolidine rings |
Functional Groups | Methylsulfonyl and carboxamide |
Molecular Weight | 319.42 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), suggesting that the compound may possess similar properties. A study highlighted that modifications in the pyrazole core could enhance the bactericidal activity against Mtb, with minimum inhibitory concentrations (MICs) reported below 0.5 μM for some derivatives .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activities. A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, revealing that certain pyrazole derivatives can inhibit tumor growth effectively . The presence of the imidazolidine moiety may further contribute to its anticancer potential by interacting with specific cellular targets involved in cancer proliferation.
The proposed mechanism of action for compounds containing pyrazole and imidazolidine involves interference with cellular processes such as:
- Cell Wall Biosynthesis : Similar compounds have shown to disrupt cell wall integrity in bacteria.
- Enzyme Inhibition : The presence of sulfonamide groups may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
Study 1: Antimicrobial Activity Against Mtb
In an experimental setup, a series of pyrazole-based compounds were synthesized and tested against Mtb. The study established a structure-activity relationship (SAR) indicating that specific substitutions on the pyrazole ring significantly influenced antimicrobial potency. The compound under review demonstrated moderate activity with further optimization needed to enhance efficacy .
Study 2: Anticancer Screening
A multicenter study screened various compounds for anticancer activity using spheroid models to mimic tumor environments. The results indicated that compounds similar to this compound exhibited promising results in reducing tumor viability, suggesting potential pathways for therapeutic development .
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4S/c1-29(27,28)24-9-8-22(17(24)26)16(25)20-6-7-23-15(12-2-3-12)10-13(21-23)14-11-18-4-5-19-14/h4-5,10-12H,2-3,6-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKTWHNDLPUEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。